1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-8-9-14(10-15(11)19)23-13(3)17(21-22-23)18(24)20-16-7-5-4-6-12(16)2/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBHHNFGCQOTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-methylphenyl hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Core
Position 1 Substituents
- 3-Chloro-4-methylphenyl (Target Compound): The chlorine atom enhances electron-withdrawing effects, while the methyl group contributes steric hindrance. This combination may improve binding affinity in hydrophobic pockets .
- Biphenyl or Naphthyl Groups (): Compounds like 1-([1,1’-biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3k) feature extended aromatic systems, which may enhance π-π stacking but reduce solubility .
- Benzodioxole or Methoxybenzyl Groups (): These substituents introduce oxygen atoms, improving polarity and hydrogen-bonding capacity compared to the chloro-methylphenyl group .
Position 4 Carboxamide Groups
- Quinolin-2-yl (): Electron-deficient aromatic systems like quinoline may enhance interactions with charged residues in enzymatic active sites .
- 4-Fluorophenyl (): The fluorine atom in 1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide increases electronegativity and may influence metabolic pathways via resistance to oxidation .
Physicochemical and Pharmacokinetic Properties
*Estimated values based on structural similarity.
- Hydrogen-Bonding Capacity : Compounds with oxygen-rich substituents (e.g., benzodioxole in ) exhibit higher polar surface areas, favoring solubility and target engagement in hydrophilic environments .
Biological Activity
1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as a triazole derivative, is a synthetic organic compound known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
This compound belongs to the class of triazole derivatives, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is with a molecular weight of approximately 356.8 g/mol. The synthesis involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-methylphenyl hydrazine under controlled conditions, typically in organic solvents like ethanol or methanol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in microbial cell wall synthesis, which contributes to its antimicrobial properties. Additionally, its mechanism may involve modulation of apoptotic pathways in cancer cells, leading to decreased cell proliferation and increased apoptosis .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antibacterial activity against various strains. For example, studies have shown that triazole compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that it possesses cytotoxic effects against multiple cancer cell lines. Notably, it showed an IC50 value of approximately 0.43 µM against HCT116 colon cancer cells, indicating a potent antiproliferative effect . The compound's ability to induce apoptosis was confirmed through assays measuring the expression levels of apoptotic markers and cell migration capabilities.
Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | |
| Anticancer | HCT116 (colon cancer) | 0.43 µM | |
| Apoptosis Induction | Cancer cell lines | N/A |
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving various triazole derivatives demonstrated that modifications in their chemical structure significantly influenced their anticancer activity. The introduction of specific substituents enhanced their potency against resistant cancer cell lines .
- Combination Therapies : Research has shown that combining triazole derivatives with traditional chemotherapy agents can lead to synergistic effects, enhancing overall therapeutic efficacy while minimizing side effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves a multi-step protocol:
Condensation : React 3-chloro-4-methylaniline with 2-methylphenyl isocyanide to form an intermediate carboximidoyl chloride.
Azide Cyclization : Treat the intermediate with sodium azide under controlled temperature (60–80°C) to induce 1,2,3-triazole ring formation via Huisgen cycloaddition .
Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.
Q. Optimization Strategies :
Q. How should researchers address low aqueous solubility during in vitro assays?
Methodological Answer: Low solubility is a common limitation for hydrophobic triazole derivatives. Mitigation strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS buffer, ensuring solvent controls to rule out cytotoxicity .
- Surfactant-Assisted Dispersion : Incorporate poloxamers (e.g., Pluronic F-68) to enhance colloidal stability.
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while preserving bioactivity. Empirical testing via LogP calculations (e.g., using MarvinSketch) can guide modifications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
Methodological Answer:
Derivative Synthesis : Prepare analogs with systematic substitutions (e.g., halogen replacement, methyl group removal) .
Bioactivity Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or SPR.
Computational Docking : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between substituents and binding pockets. For example, the 3-chloro group may engage in hydrophobic interactions, while the carboxamide moiety hydrogen-bonds with catalytic residues .
Q. Data Interpretation :
- Correlate IC₅₀ values with substituent electronegativity and steric bulk.
- Use heatmaps to visualize substituent contributions to activity .
Q. What computational methods predict binding affinity and stability for this compound?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., in GROMACS) over 100 ns to assess conformational stability.
- Calculate binding free energy via MM-PBSA/GBSA methods .
Quantum Mechanical (QM) Studies :
- Optimize ligand geometry at the DFT/B3LYP level (Gaussian 16) to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Pharmacophore Modeling :
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer:
Assay Validation :
- Ensure consistency in assay conditions (pH, temperature, enzyme lot).
- Include positive controls (e.g., staurosporine for kinase assays) .
Orthogonal Assays :
- Confirm activity using complementary methods (e.g., Western blot for kinase inhibition alongside enzymatic assays).
Purity Analysis :
Meta-Analysis :
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer:
Prodrug Design :
- Mask the carboxamide group as an ester prodrug to enhance oral bioavailability .
Microsomal Stability Testing :
- Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Lipid Nanoparticle Encapsulation :
Key Challenges and Future Directions
- Crystallography : Obtain X-ray diffraction data to resolve conformational flexibility in the triazole ring .
- Target Deconvolution : Use chemoproteomics (e.g., affinity-based pull-down) to identify off-target interactions .
- Reaction Design : Implement machine learning (ICReDD framework) to predict optimal cycloaddition conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
